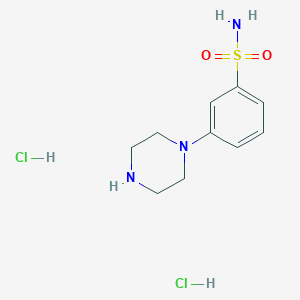![molecular formula C14H19ClN2O3S2 B2493782 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-12-7](/img/structure/B2493782.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents and Conditions: : 4-piperidone, methyl sulfonyl chloride, base
Intermediate: : 1-(methylsulfonyl)piperidine
Final Coupling and Methanone Formation
Reagents and Conditions: : Thieno[3,2-c]pyridine derivative, 1-(methylsulfonyl)piperidine, base, and oxidizing agent
Final Product: : (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Industrial Production Methods
Industrial production of this compound might leverage more efficient catalytic processes and continuous flow systems to enhance yield and purity, but the core synthetic route remains similar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves several steps:
Formation of Thieno[3,2-c]pyridine
Starting Material: : 2-chlorothiophene
Reagents and Conditions: : Bromination, followed by coupling with cyanoacetic acid under basic conditions
Intermediate: : 2-chlorothiophene-3-carboxylate
Cyclization
Reagents and Conditions: : Ammonium acetate, heat
Intermediate: : Thieno[3,2-c]pyridine
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the methanone group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: : The compound can be reduced at the thieno[3,2-c]pyridine ring or the piperidine ring, leading to various hydrogenated products.
Substitution: : Halogen groups (like chlorine) on the thieno[3,2-c]pyridine ring can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Major Products Formed
Depending on the reaction conditions, the major products can include carboxylic acids, hydrogenated thieno[3,2-c]pyridine derivatives, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
This compound finds applications across multiple scientific domains:
Chemistry: : As a building block in organic synthesis to create more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,2-c]pyridine ring may interact with enzyme active sites, while the piperidine ring offers hydrophobic and electronic interactions to stabilize binding. The exact pathways and molecular targets depend on the specific application, but the overall action is mediated through binding to macromolecules and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone stands out due to its unique combination of thieno[3,2-c]pyridine and piperidine rings, offering distinct electronic and steric properties.
List of Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridine: : Lacks the piperidine ring and methanone group.
(1-(methylsulfonyl)piperidin-4-yl)methanone: : Lacks the thieno[3,2-c]pyridine ring.
Thieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the chlorine and piperidine modifications.
Each of these compounds has unique properties and applications, but none combine the specific features and potential of this compound.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, and its applications in research continue to expand as we better understand its properties and interactions
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBWNYQVRROPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2493705.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)


![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2493717.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2493718.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2493722.png)
